molecular formula C20H23NO2 B2759609 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide CAS No. 1091395-90-2

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Cat. No.: B2759609
CAS No.: 1091395-90-2
M. Wt: 309.409
InChI Key: HFPGCZYQSXFUNN-UHFFFAOYSA-N
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Description

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)benzamide is a synthetic chemical compound based on a benzamide core structure, a scaffold recognized for its significant potential in medicinal chemistry research. This compound features a cyclopentylmethyl group substituted with a 4-methoxyphenyl moiety, a structural motif that may enhance lipophilicity and influence its interaction with biological targets. Benzamide derivatives are a prominent area of investigation in early-stage drug discovery, particularly for developing novel anti-infective and anticancer agents. A closely related analog, N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide, has been described in scientific contexts, highlighting the research interest in this chemical series . Furthermore, structurally similar benzamide compounds are actively being explored in patent literature for their properties as antibacterial agents, suggesting a potential research application for this compound family in addressing bacterial infections . The mechanism of action for compounds of this class often involves interaction with specific enzymatic or receptor targets, potentially modulating their activity and leading to downstream biological effects such as the inhibition of cell proliferation or the induction of apoptosis . Researchers value this compound as a versatile chemical building block for synthesizing more complex molecules or as a probe for studying structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-18-11-9-17(10-12-18)20(13-5-6-14-20)15-21-19(22)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPGCZYQSXFUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with cyclopentylmethylamine to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that benzamide derivatives, including N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide, exhibit various pharmacological effects:

  • Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications on the benzamide structure can significantly influence its anticancer activity. For instance, compounds that target specific receptors in the central nervous system are being explored for their potential in cancer therapy .
  • Analgesic Effects : Some benzamide derivatives have demonstrated analgesic properties, providing pain relief in preclinical models. This makes them candidates for further investigation in pain management therapies.
  • Antiemetic Activity : There is evidence suggesting that certain benzamide compounds can be effective against nausea and vomiting, particularly in chemotherapy-induced cases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study demonstrated that a structurally similar compound inhibited tumor growth in xenograft models, suggesting that this class of compounds could be effective in cancer treatment protocols .
  • Another investigation focused on the interaction of benzamide derivatives with specific biological targets using molecular docking simulations. These studies are crucial for understanding the mechanism of action and optimizing pharmacological properties .

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide ()

  • Structure : Cyclopentane core with phenyl and 4-methoxyphenylcarboxamide substituents.
  • Key Differences : The benzamide group in the target compound is replaced with a carboxamide, and the methylene bridge is absent.

4-(Dimethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide ()

  • Structure : Cyclopentyl group substituted with thiophene-3-yl and benzamide modified with a dimethylsulfamoyl group.
  • Key Differences : Replacement of 4-methoxyphenyl with thiophene and addition of sulfamoyl enhances electron-withdrawing properties.
  • Implications : The sulfamoyl group may improve solubility or modulate enzyme inhibition (e.g., kinase targets) compared to the methoxy group .

Antifungal Activity

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) ():
    • Exhibits antifungal activity against C. albicans via thioredoxin reductase inhibition.
    • The 4-methoxyphenyl group likely enhances membrane penetration, while the oxadiazole ring contributes to target specificity.
    • Comparison : The target compound lacks the oxadiazole heterocycle, which may reduce antifungal potency but improve metabolic stability .

Anti-Inflammatory and Analgesic Activity

  • N-Benzimidazol-1-yl methyl-benzamide derivatives ():
    • Compound 3a (2-chloromethyl substitution) showed significant activity with low gastric toxicity.
    • Comparison : The cyclopentyl group in the target compound may reduce polarity, enhancing blood-brain barrier penetration for CNS-targeted applications.

Antioxidant Activity

  • H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide) (): Demonstrated 87.7% inhibition in antioxidant assays, attributed to the methoxy group’s radical-scavenging properties. Comparison: The target compound’s cyclopentyl group may sterically hinder antioxidant efficacy compared to H10’s thiourea linkage .

Solubility and Lipophilicity

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
    • Hydroxy and dimethyl groups improve aqueous solubility.
    • Comparison : The target compound’s cyclopentyl and methoxyphenyl groups increase lipophilicity, favoring membrane permeability but limiting solubility .

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by a benzene ring attached to an amide functional group. The presence of a methoxy group and a cyclopentyl moiety enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

C18H23NO2\text{C}_{18}\text{H}_{23}\text{N}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in inflammatory and neurodegenerative pathways. Preliminary studies suggest that it may modulate the activity of phosphodiesterase 4D (PDE4D), which is crucial for cognitive functions and inflammatory responses .

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, they have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α in lung tissues, suggesting potential therapeutic applications in conditions characterized by inflammation .

2. Antitumor Activity

Benzamide derivatives, including this compound, have demonstrated selective cytotoxic effects against various cancer cell lines. In vitro studies revealed that modifications on the benzamide structure could enhance its antiproliferative activities against breast cancer cells (e.g., MDA-MB-231), indicating its potential as an anticancer agent .

Study 1: Inhibition of Cytokine Release

A study investigated the effects of this compound on LPS-induced inflammation in guinea pigs. Results showed a significant reduction in TNF-α release, supporting its role as an anti-inflammatory agent .

Study 2: Anticancer Properties

In another study focusing on the compound's anticancer properties, it was found to inhibit cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values indicating moderate potency. This suggests that further optimization could lead to more effective anticancer therapies .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityIC50 Value
This compound Benzamide core, methoxy groupAnti-inflammatory, AntitumorTBD
2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide Chloro and fluoro substitutionsAnticancerTBD
4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide Ethoxy substitutionAnti-inflammatoryTBD

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates. For example, 4-methoxybenzoic acid derivatives can be coupled with cyclopentylmethylamine precursors under anhydrous conditions in polar aprotic solvents (e.g., dichloromethane) . Yield optimization involves controlling temperature (0–25°C), stoichiometric ratios (1:1.2 for acid:amine), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity.
Reaction Condition Yield (%) Purity (%)
DCC/DMAP, 0°C, 12h7288
EDC/HOBt, 25°C, 24h6882
No catalyst, reflux<10N/A

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the cyclopentyl and methoxyphenyl substituents, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. Infrared (IR) spectroscopy identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹). X-ray crystallography, as demonstrated for analogous benzamides, resolves stereochemical ambiguities in the cyclopentyl group .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of similar benzamide derivatives?

  • Methodological Answer : Contradictions in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from differences in assay conditions (e.g., cell lines, pH, serum concentration). A meta-analysis approach is recommended:

Standardize assays using validated cell lines (e.g., HepG2 for cytotoxicity) and control compounds.

Compare logP and solubility profiles to account for bioavailability differences .

Use molecular docking to assess target binding affinity (e.g., kinase or protease inhibition) and correlate with experimental IC₅₀ values .

Q. What strategies are employed to study the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Conduct Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values. For example, monitor NADPH depletion in cytochrome P450 assays .
  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with PARP-1 or HDACs) using software like GROMACS to identify critical binding residues .
  • Western Blotting : Validate downstream effects (e.g., apoptosis markers like caspase-3) in treated vs. untreated cells .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Methodological Answer :

  • Substituent Modification : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

  • Scaffold Hopping : Introduce heterocycles (e.g., oxadiazole or thiadiazole) to improve solubility and target selectivity .

  • Pharmacophore Mapping : Use QSAR models to predict bioactivity based on descriptors like polar surface area and H-bond donors .

    Analog Modification Biological Activity Change
    -OCH₃ → -CF₃3× increase in HDAC inhibition
    Cyclopentyl → cyclohexylReduced cytotoxicity (IC₅₀ ↑2×)

Q. What methods assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 48h, followed by HPLC analysis to quantify degradation products .
  • Mass Spectrometry : Identify hydrolyzed metabolites (e.g., benzamide cleavage products) .
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation via TLC .

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